4-Methyl-[1,1'-biphenyl]-2-carboxamide
CAS No.:
Cat. No.: VC18930924
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 5-methyl-2-phenylbenzamide |
| Standard InChI | InChI=1S/C14H13NO/c1-10-7-8-12(13(9-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16) |
| Standard InChI Key | DBVYKNJEAQCDSZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Methyl-[1,1'-biphenyl]-2-carboxamide consists of two phenyl rings connected by a single bond (biphenyl core). The 4-methyl substitution on one ring and the 2-carboxamide group on the other introduce steric and electronic modifications that influence its reactivity and biological interactions. The molecular formula is reported as C₁₄H₁₃NO (molecular weight: 211.26 g/mol), though some sources suggest C₁₅H₁₅NO (225.26 g/mol) , likely due to variations in synthetic intermediates.
Key spectral data include:
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IR: C=O stretch at ~1700 cm⁻¹ and N-H stretch near 3300 cm⁻¹.
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¹H-NMR: Aromatic protons between δ 7.2–7.8 ppm, methyl singlet at δ 2.3–2.4 ppm, and amide protons at δ 6.5–7.0 ppm .
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¹³C-NMR: Carboxamide carbon at δ 165–170 ppm, methyl carbon at δ 20–25 ppm, and aromatic carbons spanning δ 120–140 ppm .
Comparative Analysis with Structural Analogues
The biphenyl scaffold’s bioactivity is highly sensitive to substituent patterns. Table 1 contrasts 4-methyl-[1,1'-biphenyl]-2-carboxamide with related derivatives:
Table 1: Bioactivity comparison of biphenylcarboxamide derivatives .
Synthesis and Optimization
Key Synthetic Routes
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between a brominated phenyl precursor and a boronic acid derivative . For example:
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Step 1: 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid reacts with 4-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ at 80°C for 16 hours .
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Step 2: The resulting biphenyl intermediate undergoes amidation with ammonium chloride or a primary amine to introduce the carboxamide group.
Reaction yields (70–85%) depend on solvent choice (e.g., DMF or THF), temperature, and catalyst loading . Microwave-assisted synthesis has been explored to reduce reaction times.
Industrial-Scale Production Challenges
Scaling up synthesis requires addressing:
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Pd catalyst recovery: Implementing immobilized catalysts or flow chemistry to reduce costs.
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Byproduct formation: Optimizing stoichiometry and purification via column chromatography (ethyl acetate/petroleum ether) .
Biological Activity and Mechanisms
Anticancer Efficacy
In vitro studies demonstrate dose-dependent inhibition of breast cancer cell proliferation:
Mechanistically, the compound disrupts estrogen receptor alpha (ERα) signaling by binding to the ligand-binding domain (LBD), as confirmed via molecular docking simulations . Key interactions include:
Platelet-Activating Factor (PAF) Antagonism
Derivatives with R-configuration methyl groups on the sidechain exhibit enhanced oral bioavailability and PAF inhibition . For instance:
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(R)-2-Bromo-3',4'-dimethoxy analogue: 55% inhibition of PAF-induced bronchoconstriction at 50 mg/kg (oral) .
This activity stems from competitive binding to the PAF receptor, preventing inflammatory mediator release .
Pharmacokinetics and Toxicity
Absorption and Metabolism
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Bioavailability: Methyl-substituted derivatives show improved absorption due to resistance to hepatic amidases .
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Half-life: ~6 hours in guinea pigs, with primary excretion via renal pathways .
Future Directions and Applications
Drug Development Opportunities
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Combination therapies: Pairing with taxanes or PARP inhibitors to enhance anticancer efficacy .
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PAF-targeted therapeutics: Reformulating derivatives for inhaled delivery to treat asthma .
Computational Design Strategies
QSAR models predict that electron-withdrawing groups (e.g., -CF₃) at the 3'-position could enhance ERα binding affinity by 30% .
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